

# A Comparative Analysis of BAY-2925976 and Current Obstructive Sleep Apnea Treatments

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |  |  |
|----------------------|-------------|-----------|--|--|
| Compound Name:       | BAY-2925976 |           |  |  |
| Cat. No.:            | B15544760   | Get Quote |  |  |

For Researchers, Scientists, and Drug Development Professionals

Obstructive Sleep Apnea (OSA) is a prevalent sleep disorder characterized by recurrent episodes of upper airway collapse during sleep, leading to intermittent hypoxia, sleep fragmentation, and an increased risk of cardiovascular and metabolic comorbidities.[1] The current treatment landscape for OSA is dominated by non-pharmacological interventions, with Continuous Positive Airway Pressure (CPAP) therapy being the gold standard. However, poor adherence to CPAP has spurred the development of alternative treatments, including pharmacological agents.[1][2] This guide provides a comparative analysis of a novel investigational drug, **BAY-2925976**, and the current standard-of-care treatments for OSA.

## Overview of BAY-2925976

**BAY-2925976** is a novel, orally administered  $\alpha 2C$ -adrenoceptor antagonist being developed by Bayer.[2] Its mechanism of action is centered on enhancing the activity of the genioglossus muscle, a key upper airway dilator muscle, to prevent airway collapse during sleep.[3] By blocking the  $\alpha 2C$ -adrenoceptors, **BAY-2925976** is hypothesized to increase noradrenergic drive to the hypoglossal motoneurons that innervate the genioglossus muscle, thereby improving upper airway stability.[3][4] The drug has completed Phase I clinical trials, and preclinical data has shown promising results in animal models of OSA.[5][6]

## **Current OSA Treatment Modalities**



Current treatments for OSA can be broadly categorized into non-pharmacological and pharmacological approaches.

#### Non-Pharmacological Treatments:

- Continuous Positive Airway Pressure (CPAP): This is the most effective and widely
  prescribed treatment for moderate to severe OSA. It involves wearing a mask connected to a
  machine that delivers a constant stream of pressurized air to keep the upper airway open
  during sleep.
- Mandibular Advancement Devices (MADs): These are oral appliances that reposition the lower jaw and tongue forward to increase the airway space. They are generally recommended for mild to moderate OSA.
- Lifestyle Modifications: These include weight loss, exercise, positional therapy (avoiding sleeping on the back), and avoiding alcohol and sedatives before sleep.
- Surgery: Various surgical procedures can be considered for patients who do not respond to
  or cannot tolerate other treatments. These procedures aim to remove or reposition tissues
  that obstruct the upper airway.

#### Pharmacological Treatments:

While no pharmacological agent is currently approved as a standalone primary treatment for OSA, several drugs are used to address specific aspects of the condition, such as excessive daytime sleepiness or to target underlying pathophysiological traits. These include:

- Wakefulness-Promoting Agents: Modafinil, armodafinil, and solriamfetol are approved for the treatment of residual excessive daytime sleepiness in OSA patients who are compliant with CPAP.
- Combination Therapy (e.g., Atomoxetine and Oxybutynin): This combination of a norepinephrine reuptake inhibitor and an antimuscarinic agent has shown potential in reducing OSA severity by increasing genioglossus muscle activity.
- Other Investigational Drugs: A variety of other drug classes are under investigation, targeting different mechanisms involved in OSA pathogenesis.



**Comparative Data** 

**Preclinical Efficacy of BAY-2925976** 

| Parameter           | Finding                                         | Source |
|---------------------|-------------------------------------------------|--------|
| Mechanism of Action | α2C-adrenoceptor antagonist                     | [2][5] |
| Animal Model        | Pig model of OSA                                | [6]    |
| Effect              | Dose-dependently reversed upper airway collapse | [6]    |
| Additional Effect   | Improved genioglossus muscle activity           | [6]    |

**Clinical Efficacy of Current OSA Treatments** 

| Treatment                             | Key Efficacy Metric<br>(Change from<br>Baseline)                      | Study Population                     | Source |
|---------------------------------------|-----------------------------------------------------------------------|--------------------------------------|--------|
| СРАР                                  | Significant reduction in Apnea-Hypopnea Index (AHI)                   | Moderate to Severe<br>OSA            |        |
| Mandibular<br>Advancement Devices     | Reduction in AHI                                                      | Mild to Moderate OSA                 |        |
| Atomoxetine (80mg) + Oxybutynin (5mg) | ~50% reduction in AHI                                                 | Moderate to Severe<br>OSA            |        |
| Modafinil/Armodafinil                 | Improvement in Epworth Sleepiness Scale (ESS)                         | OSA with residual sleepiness on CPAP |        |
| Solriamfetol                          | Improvement in ESS<br>and Maintenance of<br>Wakefulness Test<br>(MWT) | OSA with residual sleepiness on CPAP |        |



Note: Specific quantitative data from the Phase I clinical trial of **BAY-2925976** are not yet publicly available.

# Experimental Protocols Preclinical Evaluation of BAY-2925976 in a Pig Model of OSA (Summarized)

A detailed, step-by-step protocol for the preclinical studies of **BAY-2925976** has not been fully published. However, based on available information, the general methodology likely involved the following steps:

- Animal Model Induction: Anesthetized pigs were used to model upper airway collapse characteristic of OSA. This is often achieved by inducing a state of muscle relaxation that mimics sleep.
- Drug Administration: **BAY-2925976** was administered to the animals, likely through various routes (e.g., intravenous, oral) and at different doses to establish a dose-response relationship.
- Measurement of Upper Airway Patency: Techniques such as endoscopy or pressure transducers were likely used to measure the degree of upper airway collapse before and after drug administration.
- Electromyography (EMG) of Genioglossus Muscle: EMG electrodes would have been inserted into the genioglossus muscle to record its electrical activity, providing a direct measure of the drug's effect on muscle activation.
- Data Analysis: The collected data on airway collapse and muscle activity were analyzed to determine the efficacy of BAY-2925976.

# Clinical Trial Protocol for Atomoxetine and Oxybutynin in OSA (Representative Example)

The following is a generalized protocol based on published clinical trials of this combination therapy:



- Study Design: A randomized, double-blind, placebo-controlled crossover trial.
- Participant Selection: Adults with a diagnosis of moderate to severe OSA (defined by an Apnea-Hypopnea Index [AHI] within a specified range) who are not currently using or are intolerant to CPAP therapy.
- Intervention: Participants receive a single oral dose of atomoxetine (e.g., 80 mg) and oxybutynin (e.g., 5 mg) or a matching placebo before bedtime on separate nights, with a washout period in between.
- Primary Outcome Measure: The primary outcome is the change in the AHI as measured by in-laboratory polysomnography.
- Secondary Outcome Measures: Secondary outcomes may include changes in oxygen desaturation index (ODI), sleep architecture (e.g., percentage of time in different sleep stages), and genioglossus muscle activity (measured via intramuscular EMG).
- Safety and Tolerability: Adverse events are monitored and recorded throughout the study.
- Statistical Analysis: Appropriate statistical tests are used to compare the effects of the active treatment and placebo on the primary and secondary outcomes.

# **Visualizations**





#### Click to download full resolution via product page

Caption: Signaling pathway of BAY-2925976 in preventing upper airway collapse.



#### Click to download full resolution via product page

Caption: Logical relationship of current and investigational OSA treatments.



#### Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References



- 1. journals.physiology.org [journals.physiology.org]
- 2. academic.oup.com [academic.oup.com]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. The journey to the ARα2C antagonist BAY 2925976 for the treatment of obstructive sleep apnea (OSA) - American Chemical Society [acs.digitellinc.com]
- 5. BAY 2925976 AdisInsight [adisinsight.springer.com]
- 6. BAY-2925976 counteracts obstructive sleep apnea onset in pigs | BioWorld [bioworld.com]
- To cite this document: BenchChem. [A Comparative Analysis of BAY-2925976 and Current Obstructive Sleep Apnea Treatments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15544760#comparative-analysis-of-bay-2925976-and-current-osa-treatments]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com